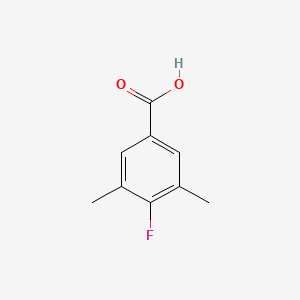

4-Fluoro-3,5-dimethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKQQYBBVDHPST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120512-59-6 | |

| Record name | 4-fluoro-3,5-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3,5-dimethylbenzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the introduction of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] Among the vast array of fluorinated building blocks, 4-Fluoro-3,5-dimethylbenzoic acid has emerged as a particularly valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, offering field-proven insights for its effective utilization in drug discovery programs.

Core Molecular Attributes and Physicochemical Properties

This compound, identified by its CAS number 120512-59-6 , is a substituted benzoic acid that presents a unique combination of reactive functional groups and structural motifs.[2][3] The carboxylic acid moiety serves as a versatile handle for a variety of chemical transformations, including amidation and esterification, while the fluorine and dimethyl substitutions on the aromatic ring are key to its utility in modulating the properties of a parent molecule.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 120512-59-6 | [2][3] |

| Molecular Formula | C₉H₉FO₂ | [2][3] |

| Molecular Weight | 168.17 g/mol | [3] |

| Appearance | White to off-white solid | Generic |

| Melting Point | 165-173 °C | Generic |

| Solubility | Soluble in many organic solvents | [4] |

Synthesis of this compound: A Plausible Retrosynthetic Approach

While specific, peer-reviewed synthetic procedures for this compound are not abundantly available in the public domain, a plausible and efficient synthesis can be designed based on established organic chemistry principles, starting from the readily available precursor, 1-fluoro-3,5-dimethylbenzene.

A potential synthetic route involves the ortho-lithiation of 1-fluoro-3,5-dimethylbenzene, followed by carboxylation. The fluorine atom can act as a directing group for ortho-lithiation, although the directing effect of the two methyl groups also needs to be considered.

Caption: A conceptual workflow for the application of this compound in a medicinal chemistry program.

Conclusion: A Versatile Tool for the Modern Drug Hunter

This compound represents a valuable and versatile building block for the synthesis of novel and effective pharmaceutical agents. Its unique combination of a reactive carboxylic acid handle and a strategically substituted aromatic ring provides medicinal chemists with a powerful tool for modulating the physicochemical and biological properties of drug candidates. As the demand for new and improved therapies continues to grow, the importance of such well-designed, fluorinated intermediates in the drug discovery and development process is set to increase.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Fluoro-3-methoxybenzoic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-3,5-dimethyl-benzene. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

- Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Alchemist Chemical. (n.d.). 1-Fluoro-3,5-Dimethylbenzene | Properties, Uses, Safety, Supplier & Manufacturer in China. Retrieved from [Link]

-

Nature. (2024). General alkyl fluoride functionalization via short-lived carbocation-organozincate ion pairs. Retrieved from [Link]

-

European Patent Office. (n.d.). DIMETHYLBENZOIC ACID COMPOUNDS - EP 3083554 B1. Retrieved from [Link]

Sources

4-Fluoro-3,5-dimethylbenzoic acid chemical properties

An In-depth Technical Guide to 4-Fluoro-3,5-dimethylbenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 120512-59-6) is a synthetically valuable aromatic carboxylic acid. As a fluorinated organic building block, it holds significant interest for researchers and development professionals in the pharmaceutical, agrochemical, and material science sectors. The strategic placement of a fluorine atom and two methyl groups on the benzoic acid scaffold imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity in derivative molecules.[1][2] These characteristics are highly sought after in modern drug discovery, where fine-tuning pharmacokinetic and pharmacodynamic profiles is a critical objective.[1]

This guide provides a comprehensive overview of the core chemical properties, validated synthetic methodologies, characteristic reactivity, and key applications of this compound. The content is curated to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile compound in their work.

Core Chemical & Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for determining appropriate reaction conditions, solvent selection, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 120512-59-6 | [3][4] |

| Molecular Formula | C₉H₉FO₂ | [3][4] |

| Molecular Weight | 168.17 g/mol | [3][4] |

| Melting Point | 170-173 °C | [4] |

| Appearance | White to off-white solid | [3] |

| IUPAC Name | This compound | [4] |

| SMILES | CC1=CC(=CC(=C1F)C)C(=O)O | [4] |

| InChIKey | MIKQQYBBVDHPST-UHFFFAOYSA-N | [4][5] |

Spectroscopic Profile

Spectroscopic analysis is critical for structure verification and purity assessment. While raw spectra are lot-specific, the expected characteristics for this compound are as follows. Several chemical suppliers confirm the availability of spectral data for this compound.[6][7]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent methyl groups (-CH₃) at positions 3 and 5 should appear as a singlet around 2.3 ppm. The two equivalent aromatic protons (-CH) at positions 2 and 6 will also produce a singlet, typically further downfield. The acidic proton of the carboxylic acid group (-COOH) will be a broad singlet at a chemical shift greater than 10 ppm, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the quaternary aromatic carbons (including the one bonded to fluorine, which will exhibit C-F coupling), the protonated aromatic carbons, and the carbonyl carbon of the carboxylic acid.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, characteristic of an aryl fluoride.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ corresponding to the molecular weight (168.17) would be prominent. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (m/z 169.06593) and [M-H]⁻ (m/z 167.05137), can aid in identification.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid dimer (typically ~2500-3300 cm⁻¹), a sharp C=O stretch around 1700 cm⁻¹, and C-F stretching vibrations in the fingerprint region.

Synthesis Methodologies: A Field-Proven Approach

While multiple synthetic routes to substituted benzoic acids exist, one of the most reliable and versatile methods is the carboxylation of a Grignard reagent. This approach offers high yields and is adaptable to scale-up operations. The logical precursor for this synthesis is 1-Bromo-4-fluoro-3,5-dimethylbenzene (CAS 99725-44-7), a commercially available starting material.[9]

Rationale for Method Selection

The Grignard reaction is a cornerstone of C-C bond formation.[10] Its utility in converting aryl halides to carboxylic acids via reaction with carbon dioxide (dry ice) is well-documented.[10] The key advantages are:

-

High Reactivity: Grignard reagents are potent nucleophiles, readily attacking the electrophilic carbon of CO₂.

-

Accessibility of Reagents: Magnesium turnings and dry ice are common, inexpensive laboratory reagents.

-

Chemoselectivity: The C-Br bond is significantly more reactive towards magnesium insertion than the C-F bond or the C-H bonds of the methyl groups, ensuring the reaction proceeds at the desired position.[10]

Experimental Workflow: Grignard Carboxylation

Caption: Synthesis of this compound via Grignard carboxylation.

Detailed Protocol

Self-Validation & Trustworthiness: This protocol requires strict anhydrous conditions. The initiation of the Grignard reaction (visualized by bubbling or heat) is a critical self-validating step. Failure to initiate indicates the presence of moisture or impure reagents.

-

Apparatus & Reagent Preparation:

-

All glassware must be oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

-

Magnesium turnings should be fresh or briefly ground in a mortar to expose a fresh surface.

-

Anhydrous tetrahydrofuran (THF) is the solvent of choice. It must be dried over a suitable agent like sodium/benzophenone or obtained from a solvent purification system.

-

-

Grignard Reagent Formation:

-

To a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous THF, just enough to cover the magnesium. Add a crystal of iodine to help initiate the reaction.

-

Dissolve 1-Bromo-4-fluoro-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension. Gentle heating or sonication may be required to initiate the reaction. Initiation is confirmed by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

In a separate, larger flask, place an excess of crushed dry ice (solid CO₂).

-

Cool the Grignard reagent solution to room temperature and then slowly transfer it via cannula onto the crushed dry ice with vigorous stirring. Causality: A large excess of CO₂ is used to minimize the side reaction where the Grignard reagent attacks the initially formed carboxylate salt to form a ketone.

-

Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.

-

-

Workup and Purification:

-

Slowly quench the reaction mixture by adding cold 1 M aqueous HCl. Stir until all solids have dissolved. This step protonates the magnesium carboxylate salt to form the desired carboxylic acid.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

-

Chemical Reactivity and Derivatization

The reactivity of this molecule is dominated by its carboxylic acid functional group. This group is a versatile handle for constructing more complex molecules, particularly amides and esters, which are prevalent in pharmaceuticals.

Key Reaction: Amide Bond Formation

Amidation is a fundamental transformation in drug development. The carboxylic acid can be activated and coupled with a primary or secondary amine to form a stable amide linkage.

Protocol: EDC/HOBt-Mediated Amide Coupling

Expertise & Causality: Direct reaction of a carboxylic acid and an amine requires very high temperatures and is often inefficient. The use of coupling agents like EDC (a carbodiimide) and an additive like HOBt is the modern standard. EDC activates the carboxyl group, making it highly electrophilic. HOBt acts as a catalyst and suppresses side reactions, particularly racemization if chiral amines are used, leading to a cleaner reaction and higher yield.

-

Reaction Setup:

-

Dissolve this compound (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

-

Activation:

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise to the cooled solution. Stir for 15-20 minutes to allow for the formation of the activated HOBt-ester intermediate.

-

-

Amine Addition:

-

Add the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the reaction mixture.

-

-

Reaction Progression:

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Workup and Purification:

-

Dilute the reaction mixture with the solvent used (e.g., DCM).

-

Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude amide by column chromatography on silica gel or by recrystallization.

-

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate for several high-value applications.

-

Pharmaceutical Synthesis: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability (by blocking sites of oxidative metabolism) and binding affinity (through favorable electronic interactions).[2] This building block is ideal for synthesizing novel inhibitors, receptor agonists/antagonists, and other active pharmaceutical ingredients (APIs) where tuning lipophilicity is key.[1]

-

Agrochemicals: Similar to pharmaceuticals, the fluorinated moiety can enhance the potency and environmental persistence of herbicides and fungicides, leading to more effective crop protection agents.[1]

-

Material Science: The rigid, functionalized aromatic core can be used in the synthesis of specialty polymers, liquid crystals, and other advanced materials where thermal stability and specific electronic properties are required.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[3]

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[3] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][12]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Seek medical advice if irritation persists.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with significant potential for innovation in the life sciences and material sciences. Its distinct combination of a reactive carboxylic acid handle, metabolically robust fluorine substituent, and modulating methyl groups provides a powerful tool for chemists and researchers. Understanding its core properties, employing reliable synthetic protocols, and adhering to strict safety measures will enable its effective and safe application in the development of next-generation chemical entities.

References

- Thermo Fisher Scientific. (2024). Safety Data Sheet: this compound. [URL: provided by search tool]

- Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [URL: provided by search tool]

- AK Scientific, Inc. Safety Data Sheet: 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid. [URL: provided by search tool]

- Dakota Chemicals. (n.d.). 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. [URL: provided by search tool]

- ChemicalBook. (n.d.). This compound(120512-59-6) 1 h nmr. [URL: provided by search tool]

- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. [URL: provided by search tool]

- BLD Pharm. (n.d.). 120512-59-6|this compound. [URL: provided by search tool]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [URL: provided by search tool]

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [URL: provided by search tool]

- Amadis Chemical. (n.d.). This compound,120512-59-6. [URL: provided by search tool]

- Supporting Information for a scientific article. (n.d.). [Details on NMR data for similar compounds]. [URL: provided by search tool]

- Sigma-Aldrich. (2025). Safety Data Sheet. [General safety data for a related chemical]. [URL: provided by search tool]

- Santa Cruz Biotechnology, Inc. (n.d.). This compound. [URL: provided by search tool]

- Oakwood Chemical. (n.d.). 342578 | this compound. [URL: provided by search tool]

- ChemicalBook. (n.d.). 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum. [URL: provided by search tool]

- Wikipedia. (n.d.). 4-Fluorobenzoic acid. [URL: provided by search tool]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoro-3-hydroxybenzoic acid. [URL: provided by search tool]

- Chem-Impex. (n.d.). 3-Fluoro-4-methylbenzoic acid. [URL: provided by search tool]

- PubChemLite. (n.d.). This compound (C9H9FO2). [URL: provided by search tool]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. [URL: provided by search tool]

- Journal of Chemical Education. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [URL: provided by search tool]

- ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [URL: provided by search tool]

- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [URL: provided by search tool]

- ChemicalBook. (n.d.). 4-Fluoro-3-nitrobenzoic acid(453-71-4) 1H NMR spectrum. [URL: provided by search tool]

- Allfluoro pharmaceutical co. ltd. (n.d.). This compound,120512-59-6. [URL: provided by search tool]

- ChemScene. (n.d.). 99725-44-7 | 1-Bromo-4-fluoro-3,5-dimethylbenzene. [URL: provided by search tool]

- Google Patents. (n.d.). CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde. [URL: provided by search tool]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.ie [fishersci.ie]

- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. This compound,120512-59-6-Amadis Chemical [amadischem.com]

- 6. This compound(120512-59-6) 1H NMR [m.chemicalbook.com]

- 7. 120512-59-6|this compound|BLD Pharm [bldpharm.com]

- 8. PubChemLite - this compound (C9H9FO2) [pubchemlite.lcsb.uni.lu]

- 9. chemscene.com [chemscene.com]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3,5-dimethylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-fluoro-3,5-dimethylbenzoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary, field-proven synthetic routes: the Sandmeyer reaction pathway starting from 4-fluoro-3,5-dimethylaniline, and a Grignard reaction pathway commencing with 1-fluoro-3,5-dimethylbenzene. Each pathway is elucidated with in-depth mechanistic insights, step-by-step experimental protocols, and a critical analysis of the causality behind experimental choices. All claims are supported by authoritative references, and visual aids in the form of diagrams and tables are provided to enhance understanding and practical application.

Introduction: The Significance of this compound

This compound (CAS No: 120512-59-6) is a substituted aromatic carboxylic acid of significant interest in the development of novel pharmaceuticals and advanced materials. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules, making it a desirable feature in drug design. The dimethyl substitution pattern on the aromatic ring provides steric and electronic modulation, offering a scaffold for the synthesis of complex molecular architectures. This guide aims to provide a robust and practical understanding of its synthesis, empowering researchers to confidently produce this key intermediate.

Strategic Overview of Synthetic Pathways

Two principal and reliable synthetic strategies for this compound are presented. The choice of pathway often depends on the availability and cost of starting materials, desired scale of production, and laboratory capabilities.

-

Pathway 1: The Sandmeyer Reaction Route. This classic and versatile approach utilizes the readily available 4-fluoro-3,5-dimethylaniline as a precursor. The core of this pathway involves the transformation of the amino group into a diazonium salt, which is a superb leaving group, allowing for its substitution with a cyano group. Subsequent hydrolysis of the nitrile yields the desired carboxylic acid. This route is often favored for its reliability and predictability.

-

Pathway 2: The Grignard Reaction Route. This pathway employs a classic organometallic approach, building the carboxylic acid functionality onto a pre-functionalized aromatic ring. Starting from 1-fluoro-3,5-dimethylbenzene, a bromine atom is introduced to serve as a handle for the formation of a Grignard reagent. This highly nucleophilic organomagnesium species is then carboxylated using carbon dioxide.

Pathway 1: The Sandmeyer Reaction Route

This pathway is a robust and well-established method for the introduction of a carboxyl group onto an aromatic ring via a nitrile intermediate.

Mechanistic Considerations

The Sandmeyer reaction proceeds through a free radical mechanism.[1][2] The key steps are:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[3][4] This reaction must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[5]

-

Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[1][6]

-

Nucleophilic Attack and Re-oxidation: The aryl radical then abstracts a cyanide ligand from the now copper(II) cyanide complex, forming the desired benzonitrile and regenerating the copper(I) catalyst.[2]

-

Hydrolysis: The nitrile is then hydrolyzed under acidic or alkaline conditions to the carboxylic acid.[7][8]

Experimental Protocols

Step 1: Diazotization of 4-Fluoro-3,5-dimethylaniline

-

Materials:

-

4-Fluoro-3,5-dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-fluoro-3,5-dimethylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[5]

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The slow addition is crucial to control the exothermic nature of the reaction.[5][9]

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the next step.

-

Step 2: Sandmeyer Cyanation

-

Materials:

-

The cold diazonium salt solution from Step 1

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (optional, to form a soluble complex)

-

Deionized Water

-

-

Procedure:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a solution of sodium cyanide (2.4 eq) in water. This forms a soluble sodium cuprocyanide complex, which enhances reactivity.

-

Warm this solution to approximately 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, heat the reaction mixture on a steam bath for about 30-60 minutes until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature. The crude 4-fluoro-3,5-dimethylbenzonitrile will separate as an oil or solid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude nitrile, which can be purified by distillation or chromatography if necessary.

-

Step 3: Hydrolysis of 4-Fluoro-3,5-dimethylbenzonitrile

-

Materials:

-

4-Fluoro-3,5-dimethylbenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)

-

Deionized Water

-

-

Procedure (Acidic Hydrolysis):

-

In a round-bottom flask equipped with a reflux condenser, add the crude nitrile (1.0 eq) to a mixture of concentrated sulfuric acid (e.g., 50% v/v) and water.[10]

-

Heat the mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture in an ice bath. The this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with cold water to remove residual acid.[8]

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Pathway 2: The Grignard Reaction Route

Mechanistic Considerations

-

Bromination: The electrophilic aromatic bromination of 1-fluoro-3,5-dimethylbenzene is directed by the activating methyl groups and the ortho-, para-directing, yet deactivating, fluorine atom. The position between the two methyl groups is sterically hindered. The most likely position for bromination is para to the fluorine and ortho to a methyl group.

-

Grignard Reagent Formation: The reaction of the aryl bromide with magnesium metal involves an oxidative insertion of magnesium into the carbon-bromine bond.[11] This is typically initiated with a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface.

-

Carboxylation: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of carbon dioxide.[12][13] This forms a magnesium carboxylate salt.

-

Acidic Work-up: Subsequent protonation of the carboxylate salt with a strong aqueous acid liberates the final carboxylic acid product.[12]

Experimental Protocols

Step 1: Bromination of 1-Fluoro-3,5-dimethylbenzene

-

Materials:

-

1-Fluoro-3,5-dimethylbenzene

-

Bromine (Br₂)

-

Iron filings or Anhydrous Iron(III) Bromide (FeBr₃)

-

Anhydrous solvent (e.g., Dichloromethane or Carbon Tetrachloride)

-

-

Procedure:

-

In a flask protected from moisture, dissolve 1-fluoro-3,5-dimethylbenzene (1.0 eq) in the anhydrous solvent.

-

Add the Lewis acid catalyst, such as iron filings or FeBr₃ (catalytic amount).

-

Cool the mixture in an ice bath.

-

Slowly add bromine (1.0 eq) dropwise with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature until the bromine color has dissipated.

-

Quench the reaction with an aqueous solution of sodium bisulfite to remove any excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting 1-bromo-4-fluoro-3,5-dimethylbenzene by distillation.

-

Step 2: Formation of the Grignard Reagent

-

Materials:

-

1-Bromo-4-fluoro-3,5-dimethylbenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

A small crystal of Iodine

-

-

Procedure:

-

All glassware must be rigorously dried. Assemble a three-necked flask with a reflux condenser and a dropping funnel, all under an inert atmosphere (e.g., Nitrogen or Argon).

-

Place magnesium turnings (1.2 eq) and a crystal of iodine in the flask.

-

Dissolve 1-bromo-4-fluoro-3,5-dimethylbenzene (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle warming. The disappearance of the iodine color and the onset of bubbling indicate the reaction has started.[14]

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Step 3: Carboxylation of the Grignard Reagent

-

Materials:

-

The Grignard reagent solution from Step 2

-

Dry Ice (solid CO₂)

-

Anhydrous Diethyl Ether

-

Hydrochloric Acid (HCl), aqueous solution

-

-

Procedure:

-

Crush a sufficient quantity of dry ice and place it in a beaker.

-

Slowly pour the Grignard reagent solution over the crushed dry ice with stirring.[15]

-

Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

Quench the reaction by slowly adding an aqueous solution of HCl until the mixture is acidic. This will protonate the carboxylate salt and dissolve any unreacted magnesium.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization.

-

Data Summary

| Parameter | Pathway 1: Sandmeyer Reaction | Pathway 2: Grignard Reaction |

| Starting Material | 4-Fluoro-3,5-dimethylaniline | 1-Fluoro-3,5-dimethylbenzene |

| Key Intermediates | Diazonium Salt, Benzonitrile | Aryl Bromide, Grignard Reagent |

| Key Reagents | NaNO₂, CuCN, H₂SO₄/NaOH | Br₂, FeBr₃, Mg, CO₂ |

| Reaction Steps | 3 | 3 |

| Advantages | - High reliability- Well-established procedures- Avoids highly reactive organometallics | - Utilizes a simpler starting material- Direct introduction of the carboxyl group |

| Challenges | - Handling of unstable diazonium salts- Use of toxic cyanides | - Regioselectivity of bromination- Strict anhydrous conditions required for Grignard reaction |

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes: the Sandmeyer reaction and the Grignard reaction. The Sandmeyer pathway, starting from the corresponding aniline, offers a classic and robust method, while the Grignard pathway provides a powerful alternative for constructing the carbon-carbon bond of the carboxylic acid. The selection of the optimal route will depend on factors such as starting material availability, scale, and specific laboratory safety protocols. This guide has provided the necessary mechanistic understanding and detailed experimental protocols to empower researchers in the successful synthesis of this important chemical intermediate.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

JoVE. Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. [Link]

-

Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]

-

GeeksforGeeks. Sandmeyer Reaction. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Lee, J., Velarde-Ortiz, R., Guijarro, A., Waugaman, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

-

Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. [Link]

-

NRO-Chemistry. Sandmeyer Reaction - experimental procedure and set up. [Link]

-

Park, J., Kim, S. Y., & Chang, S. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Organic Letters, 22(7), 2657–2661. [Link]

-

Chemistry Stack Exchange. Preparation of an aromatic Grignard reagent. [Link]

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]

-

Wikipedia. Grignard reaction. [Link]

-

Heravi, M. M., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2(2), 61-70. [Link]

-

JoVE Science Education Database. Organic Chemistry. Carboxylation of Grignard Reagents. [Link]

-

Master Organic Chemistry. Formation of carboxylic acids from Grignard reagents and CO2. [Link]

-

Moodle - Ventura College. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

The Organic Chemistry Tutor. Making Grignard Reagents. [Link]

-

Bernardes, E., et al. (2022). Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts. Journal of Nuclear Medicine, 63(supplement 2), 241. [Link]

-

University of Calgary. Ch19: RMgX + CO2 -> RCO2H. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Garber, K. (2017). Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents. [Link]

-

Glatz, A., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 20(1), 236–241. [Link]

-

Master Organic Chemistry. Formation of carboxylic acids from Grignard reagents and CO2. [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

Moodle - Ventura College. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

-

Ventura College Organic Chemistry Lab. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

- U.S. Patent No. 4,874,847. (1989).

-

Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

Lee, J., Velarde-Ortiz, R., Guijarro, A., Waugaman, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate. [Link]

-

Chemguide. Hydrolysis of nitriles. [Link]

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

SciSpace. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). [Link]

- U.S. Patent No. 5,847,241. (1998).

-

Organic Syntheses. 3,4-dimethylaniline. [Link]

-

Chalmers Research. Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. [Link]

-

Wikipedia. 4-Fluoroaniline. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3,5-dimethylbenzoic Acid

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. 4-Fluoro-3,5-dimethylbenzoic acid, a fluorinated aromatic carboxylic acid, represents a key building block in the synthesis of novel pharmaceuticals and advanced materials. Its unique substitution pattern—a fluorine atom flanked by two methyl groups on a benzoic acid scaffold—imparts specific electronic and steric properties that are of significant interest to researchers. The molecular formula is C₉H₉FO₂ and the molecular weight is approximately 168.17 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can glean information about the chemical environment, connectivity, and through-space proximity of atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for dissolving carboxylic acids and allows for the observation of the acidic proton.

-

Instrumentation: The analysis should be performed on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, with 16 or 32 scans usually being sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. |

| Ar-H | 7.5 - 7.7 | Doublet | 2H | The two aromatic protons are in equivalent chemical environments. They are deshielded by the electron-withdrawing carboxylic acid group and the fluorine atom. The coupling to the adjacent fluorine atom will result in a doublet. |

| -CH₃ | 2.2 - 2.4 | Singlet | 6H | The six protons of the two methyl groups are equivalent. They are attached to the aromatic ring and will appear as a single, sharp peak. |

The predicted ¹H NMR spectrum provides a clear fingerprint of the this compound structure. The presence of a broad singlet in the downfield region is characteristic of a carboxylic acid proton. The doublet in the aromatic region, integrating to two protons, confirms the presence of two equivalent aromatic protons, and its multiplicity suggests coupling to a single fluorine atom. The singlet integrating to six protons in the upfield region is indicative of two equivalent methyl groups attached to the aromatic ring.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A greater number of scans (e.g., 1024 or more) is usually necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | 165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield. |

| C-F | 155 - 165 (d) | The carbon directly attached to the electronegative fluorine atom is significantly deshielded and will appear as a doublet due to one-bond C-F coupling. |

| C-COOH | 128 - 135 | The ipso-carbon to which the carboxylic acid group is attached. |

| C-CH₃ | 135 - 145 (d) | The two carbons bearing the methyl groups are equivalent and will show a smaller C-F coupling (three-bond). |

| C-H | 130 - 135 (d) | The two equivalent aromatic carbons bonded to hydrogen will also exhibit C-F coupling (two-bond). |

| -CH₃ | 20 - 25 | The carbons of the methyl groups are in the typical upfield region for alkyl groups attached to an aromatic ring. |

The predicted ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon environments in the molecule. The downfield signal for the carbonyl carbon is a key identifier for the carboxylic acid group. The large doublet for the carbon attached to fluorine is a definitive indicator of the C-F bond. The remaining aromatic signals, with their characteristic chemical shifts and smaller C-F couplings, along with the upfield methyl carbon signal, complete the structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and more common method.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Justification |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad | The O-H bond of the carboxylic acid is involved in hydrogen bonding, leading to a very broad and characteristic absorption band. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the methyl groups. |

| C=O stretch (carboxylic acid) | 1680 - 1720 | Strong, sharp | The carbonyl group of the carboxylic acid gives a very strong and sharp absorption band. Its position can be influenced by conjugation and hydrogen bonding. |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to weak | Stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| C-F stretch | 1100 - 1300 | Strong | The C-F bond stretch is typically a strong absorption in this region. |

| O-H bend | 1350 - 1450 | Medium | Bending vibration of the O-H group. |

| C-O stretch | 1200 - 1300 | Medium | Stretching vibration of the C-O single bond in the carboxylic acid. |

The IR spectrum provides immediate confirmation of the key functional groups. The very broad O-H stretch and the strong, sharp C=O stretch are definitive evidence for the carboxylic acid functionality. The presence of both aromatic and aliphatic C-H stretches confirms the substituted benzene ring and the methyl groups. A strong absorption in the C-F stretch region would confirm the presence of the fluorine atom.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing structural clues. Electrospray Ionization (ESI) is a softer ionization technique that typically keeps the molecule intact, making it ideal for determining the molecular weight.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

| m/z | Proposed Fragment | Justification |

| 168 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 151 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 140 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule. |

| 123 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical. |

| 95 | [C₆H₂F(CH₃)₂]⁺ | Further fragmentation of the aromatic ring. |

The mass spectrum will provide the molecular weight of this compound from the molecular ion peak at m/z 168. The fragmentation pattern will be consistent with the structure of a benzoic acid derivative. The characteristic losses of -OH and -COOH from the carboxylic acid group are expected to be prominent. The presence of these fragments provides strong corroborating evidence for the proposed structure.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging the established principles of NMR, IR, and MS, and drawing upon data from analogous structures, a comprehensive and scientifically sound analytical profile has been constructed. The presented protocols and interpretations offer a robust framework for researchers and scientists to confidently identify and characterize this important chemical entity in their developmental pipelines. The convergence of the predicted data from these orthogonal techniques provides a high degree of confidence in the structural assignment of this compound, underscoring the power of a multi-faceted spectroscopic approach in modern chemical analysis.

References

-

Oakwood Chemical. This compound. [Link]

-

NIST. Benzoic acid, 4-fluoro-. [Link]

-

NIST. Benzoic acid, 3,5-dimethyl-. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. 3,5-Dimethylbenzoic acid. [Link]

Sources

Understanding and Determining the Solubility of 4-Fluoro-3,5-dimethylbenzoic Acid in Organic Solvents

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-Fluoro-3,5-dimethylbenzoic acid, a common building block in medicinal chemistry. We will delve into the theoretical principles governing its solubility based on its unique molecular structure, present a detailed, field-proven protocol for its quantitative measurement, and discuss the rationale behind solvent selection and data interpretation. This document is intended for researchers, chemists, and formulation scientists seeking to establish a robust and reliable solubility profile for this compound.

Introduction: The Critical Role of Solubility

This compound (MW: 168.17 g/mol [1][2], MP: 165-167°C[3]) is a substituted aromatic carboxylic acid. Its structure is frequently incorporated into larger molecules in drug discovery programs. The success of processes such as reaction optimization, crystallization, and formulation hinges on a precise understanding of its solubility in various organic media. A poorly characterized solubility profile can lead to significant challenges, including:

-

Inefficient Reactions: Difficulty in achieving desired concentrations for optimal reaction kinetics.

-

Low Purification Yields: Challenges in selecting appropriate solvent systems for crystallization or chromatography.

-

Formulation Failures: Inability to develop stable and bioavailable drug products.

This guide provides the theoretical foundation and practical steps to mitigate these risks by systematically evaluating the solubility of this compound.

Physicochemical Characterization and Theoretical Solubility Principles

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, framework for prediction. A detailed analysis of the molecular structure of this compound is essential for a more nuanced understanding.

Key Structural Features:

-

Carboxylic Acid Group (-COOH): This is the dominant polar feature, capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the carbonyl C=O). This group imparts acidic properties and is the primary driver of solubility in polar, protic solvents.

-

Aromatic Ring: The benzene ring is largely nonpolar and contributes to solubility in solvents with aromatic character or those that can engage in van der Waals interactions.

-

Methyl Groups (-CH₃): These two alkyl groups are nonpolar and lipophilic, increasing the compound's affinity for nonpolar solvents.

-

Fluorine Atom (-F): As a highly electronegative atom, the fluorine introduces a strong dipole moment into the molecule. However, it is a poor hydrogen bond acceptor and can increase the lipophilicity of the molecule, a phenomenon often exploited in drug design.

The interplay of these groups dictates the molecule's overall polarity and its potential for specific solute-solvent interactions.

Based on this structure, we can form several hypotheses:

-

High solubility is expected in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) that can interact strongly with the carboxylic acid group.

-

Moderate solubility might be found in solvents like acetone or ethyl acetate, which have intermediate polarity.

-

Low solubility is anticipated in nonpolar, aliphatic solvents (e.g., hexane, heptane) that cannot effectively solvate the polar carboxylic acid moiety.

Experimental Design: A Self-Validating Protocol

To obtain reliable and reproducible solubility data, a systematic approach is required. The isothermal equilibrium shake-flask method is a gold-standard technique. The core principle is to generate a saturated solution at a constant temperature, separate the solid and liquid phases, and then accurately determine the concentration of the solute in the liquid phase.

Rationale for Solvent Selection

A diverse set of solvents should be selected to probe the full range of intermolecular interactions. The following table provides a recommended starting panel, categorized by solvent type.

| Solvent Class | Example Solvents | Primary Interactions Probed |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding (donor & acceptor) |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Dipole-dipole, Hydrogen bonding (acceptor) |

| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Dipole-dipole, some H-bond accepting |

| Nonpolar Aromatic | Toluene | π-π stacking, van der Waals |

| Nonpolar Aliphatic | n-Heptane, Cyclohexane | van der Waals forces only |

Step-by-Step Experimental Workflow

This protocol is designed to be self-validating by ensuring that a true equilibrium state is reached and accurately measured.

Materials:

-

This compound (ensure purity is known, >97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or screw-cap tubes (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker/incubator

-

Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility, e.g., PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Protocol:

-

Preparation:

-

To a series of vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately add a known volume or mass of the selected solvent to each vial (e.g., 2 mL).

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. Causality Check: Insufficient time will result in an underestimation of solubility. A time-point study (e.g., sampling at 12, 24, 48, and 72 hours) can be performed to validate the chosen equilibration time.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the same temperature-controlled environment for at least 1-2 hours. This allows the excess solid to settle.

-

Visually confirm that a solid phase is still present in every vial. Trustworthiness Check: If no solid is present, the experiment is invalid for that solvent as saturation was not achieved. The experiment must be repeated with more solute.

-

-

Sampling and Filtration:

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately pass the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. Causality Check: Filtration is critical to remove all microscopic solid particles, which would otherwise lead to a gross overestimation of solubility. The first few drops should be discarded to saturate the filter membrane.

-

-

Quantification:

-

Accurately prepare a known dilution of the clear filtrate. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Determine the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV, against a standard calibration curve.

-

-

Data Calculation:

-

Calculate the concentration in the original, undiluted filtrate by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in convenient units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

Results should be collated into a clear, concise table that allows for easy comparison across different solvents.

Table 1: Template for Reporting Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | Polar Protic | Experimental Value | Calculated Value | Colorless solution |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value | Colorless solution |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value | Colorless solution |

| Ethyl Acetate | Intermediate Polarity | Experimental Value | Calculated Value | Colorless solution |

| Toluene | Nonpolar Aromatic | Experimental Value | Calculated Value | Colorless solution |

| n-Heptane | Nonpolar Aliphatic | Experimental Value | Calculated Value | Insoluble/Very Low |

Interpreting the Results: By comparing the experimental values in the table with the theoretical principles discussed in Section 2, a comprehensive solubility profile can be established. For instance, high solubility in methanol would confirm the dominant role of hydrogen bonding with the carboxylic acid group. Conversely, low solubility in heptane would highlight the energetic penalty of disrupting the heptane-heptane van der Waals forces to accommodate a polar solute. This data-driven understanding is invaluable for making informed decisions in process development and formulation. The influence of water in organic solvents can also significantly enhance the solubility of carboxylic acids, a factor to consider in non-anhydrous systems.[4]

Conclusion

This guide has outlined a robust, scientifically-grounded approach to determining the solubility of this compound. By combining an understanding of its molecular structure with a meticulous experimental protocol, researchers can generate the high-quality, reliable data essential for advancing drug development projects. The presented workflow emphasizes self-validation and causality, ensuring that the resulting solubility profile is both accurate and trustworthy. This fundamental data serves as a cornerstone for rational solvent selection in synthesis, purification, and formulation, ultimately accelerating the path from discovery to application.

References

Sources

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3,5-dimethylbenzoic Acid

Introduction

4-Fluoro-3,5-dimethylbenzoic acid, a fluorinated aromatic carboxylic acid, is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique structural combination—a carboxylic acid for versatile derivatization, a fluorine atom to modulate electronic properties and metabolic stability, and methyl groups influencing steric interactions—renders it a valuable building block for the synthesis of novel therapeutic agents and advanced materials.[1] The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comprehensive overview of the known physical properties of this compound and details the experimental protocols for the determination of these and other key characteristics.

This document is intended for researchers, scientists, and drug development professionals, offering both established data and the methodologies required to generate further characterization data, thereby facilitating its application in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.

Visualizing the Core Structure

Caption: 2D structure of this compound.

General Properties

A summary of the fundamental physical and safety data for this compound is presented below. This data is essential for safe handling, storage, and for predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉FO₂ | [3][4][5] |

| Molecular Weight | 168.17 g/mol | [3][4] |

| Appearance | Solid, Crystalline | [3] |

| Melting Point | 170 - 173 °C | [3][6] |

| CAS Number | 120512-59-6 | [3][5] |

Safety and Handling

Proper handling of any chemical substance is paramount to ensure laboratory safety. The following is a summary of the key safety information for this compound, derived from its Safety Data Sheet (SDS).

-

Signal Word: Warning[3]

-

Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

Chemical Stability: The compound is stable under normal conditions.[3] Conditions to Avoid: Incompatible products and excess heat should be avoided.[3]

Thermal Properties

Melting Point

The melting point is a critical indicator of purity for a crystalline solid. For this compound, the reported melting point range is 170 - 173 °C .[3][6] A sharp melting range is indicative of high purity, whereas a broad melting range suggests the presence of impurities.

The melting point of a solid organic compound can be accurately determined using a melting point apparatus, such as a Mel-Temp or a Thiele tube.

Caption: Workflow for the shake-flask method for solubility determination.

Detailed Steps:

-

Preparation: An excess of this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and filtration.

-

Analysis: The concentration of the compound in the clear filtrate is determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC).

Acidity (pKa)

Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound.

Detailed Steps:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if the compound has low water solubility.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). [7][8]

Spectroscopic Properties

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific spectra are not provided in the search results, the expected characteristics can be inferred, and some vendors indicate the availability of such data. [7][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a singlet or a narrowly split multiplet in the aromatic region (typically 7-8 ppm). The two methyl groups are chemically equivalent and should give a single, sharp peak in the aliphatic region (around 2.3 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with splitting patterns due to C-F coupling), and the methyl carbons. The carbonyl carbon will be in the range of 165-185 ppm. The aromatic carbons will appear between 110-165 ppm, and the methyl carbons will be observed in the upfield region (around 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. [10]* C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. [10][11]* C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region is indicative of the carbon-fluorine bond. [10]* Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring. [10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural clues. The molecular ion peak (M+) would be expected at m/z 168. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the aromatic ring.

Conclusion

This compound is a key building block with well-defined structural and basic physical properties. This guide has consolidated the available data for its molecular characteristics, safety, and thermal behavior. While specific experimental values for properties such as boiling point, solubility, and pKa are not widely published, this guide provides robust, field-proven experimental protocols for their determination. The detailed methodologies for melting point analysis, thermal stability assessment, solubility measurement, pKa determination, and spectroscopic characterization empower researchers to generate the necessary data for their specific applications. A thorough understanding and application of these techniques will facilitate the effective use of this compound in advancing scientific research and development.

References

-

Melting point determination. (n.d.). Retrieved January 5, 2026, from [Link]

-

Experiment (1) Determination of melting points. (2021, September 19). Retrieved January 5, 2026, from [Link]

- This compound Safety Data Sheet. (2024, March 2). Thermo Fisher Scientific.

- Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023, May 4).

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved January 5, 2026, from [Link]

- Supplementary Information. (n.d.). Royal Society of Chemistry.

-

This compound. (n.d.). Oakwood Chemical. Retrieved January 5, 2026, from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). University of Tartu. Retrieved January 5, 2026, from [Link]

-

Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 5, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 5, 2026, from [Link]

-

Benzoic acid, 4-fluoro-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

13C NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved January 5, 2026, from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 5, 2026, from [Link]

-

4-Fluorobenzoic acid. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Benzoic acid, 3,5-dimethyl-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

- Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. (2025, August 10).

- Proton and fluorine NMR spectra of fluorobenzene. (n.d.). Taylor & Francis Online.

-

4-Fluorobenzoic Acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

3,5-Difluoro-4-methylbenzoic acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Benzoic acid, 3,5-dimethyl-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. fishersci.ie [fishersci.ie]

- 4. This compound [oakwoodchemical.com]

- 5. fishersci.ie [fishersci.ie]

- 6. 3,4-Dimethylbenzoic acid(619-04-5) IR Spectrum [m.chemicalbook.com]

- 7. 120512-59-6|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound(120512-59-6) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]